molecular formula C12H15NO3Si B13914837 Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate

Cat. No.: B13914837
M. Wt: 249.34 g/mol
InChI Key: GGCPPQWHVVQTCZ-UHFFFAOYSA-N
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Description

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate (CAS: 1857322-91-8) is a heterocyclic compound featuring a fused furopyridine core substituted with a trimethylsilyl group at position 2 and a methyl ester at position 3. Its molecular formula is C₁₂H₁₅NO₃Si, with a molecular weight of 249.34 g/mol and a purity typically exceeding 95% . This compound is sensitive to storage conditions, requiring storage at -80°C (usable within 6 months) or -20°C (usable within 1 month) to prevent degradation. Solubility can be enhanced via sonication at 37°C in solvents like DMSO or ethanol . It is designated for research purposes only, with applications in synthetic chemistry and materials science.

Properties

Molecular Formula

C12H15NO3Si

Molecular Weight

249.34 g/mol

IUPAC Name

methyl 2-trimethylsilylfuro[3,2-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H15NO3Si/c1-15-12(14)8-5-6-10-9(13-8)7-11(16-10)17(2,3)4/h5-7H,1-4H3

InChI Key

GGCPPQWHVVQTCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)OC(=C2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Pd-Catalyzed Coupling and Cyclization Approach

One of the most efficient and documented methods to prepare this compound involves a palladium-catalyzed coupling of halogenated nicotinate derivatives with trimethylsilylacetylene, followed by cyclization of the alkynyl-pyridone intermediate.

  • Starting Material: 5-iodo-6-hydroxynicotinate derivatives.
  • Coupling Reaction: Pd(0)-catalyzed Sonogashira-type coupling with trimethylsilylacetylene.
  • Cyclization: Intramolecular cyclization of the alkynyl intermediate under mild conditions to form the fused furo[3,2-b]pyridine ring.
  • Ester Formation: The methyl ester is typically present in the starting nicotinate or introduced by esterification.

This method yields the target compound in high yields (up to 91%) and allows for the introduction of the trimethylsilyl group at the 2-position of the furo[3,2-b]pyridine ring.

Alternative Synthetic Routes

  • Claisen Rearrangement of Propargyloxy Pyridines: Heating 3-(2-propynyloxy)pyridine derivatives in dimethylformamide (DMF) can induce Claisen rearrangement to form methyl-substituted furo[3,2-b]pyridines, which can be further functionalized to introduce the trimethylsilyl group.

  • Friedlander Reaction: Condensation of 3-amino-2-formylfuran with ketones such as pyruvic acid or acetone followed by decarboxylation can build the furo[3,2-b]pyridine core. Subsequent functional group transformations can install the trimethylsilyl and ester groups.

  • Cyclization of Alkynyl Pyridones: Alkynyl pyridone intermediates derived from nicotinate esters can be cyclized thermally or catalytically to yield the fused heterocycle with the trimethylsilyl substituent already attached via the alkyne precursor.

Key Reagents and Conditions

Step Reagents/Conditions Outcome/Notes
Halogenation Iodination of 6-hydroxynicotinate Provides 5-iodo-6-hydroxynicotinate
Pd-Catalyzed Coupling Pd(PPh3)4 or Pd(OAc)2, CuI, Et3N, MeOH or EtOH Sonogashira coupling with trimethylsilylacetylene
Cyclization Heating or catalytic conditions (e.g., Pd) Formation of furo[3,2-b]pyridine ring
Esterification/Protection Methyl ester present or introduced via esterification Stabilizes the carboxylate group

Research Findings and Yields

  • The Pd-catalyzed coupling and cyclization approach typically achieves yields between 85% and 92% for the key intermediates and final product.
  • The reaction conditions are mild, often proceeding at temperatures around 80–100°C in alcoholic solvents.
  • The presence of the trimethylsilyl group on the acetylene precursor is crucial for regioselective formation of the 2-substituted furo[3,2-b]pyridine.
  • The method allows for further functionalization of the molecule, making it versatile for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Yield (%) Advantages Limitations
Pd-Catalyzed Coupling + Cyclization Halogenated nicotinate + TMS-acetylene, Pd catalyst, cyclization 85–92 High yield, regioselective, mild conditions Requires Pd catalyst, sensitive to moisture
Claisen Rearrangement Heating propargyloxy pyridine in DMF ~37 (for methyl derivatives) Simpler reagents, direct ring formation Lower yield, longer reaction times
Friedlander Reaction Condensation of amino-furan + ketone, decarboxylation 70–90 Straightforward, scalable Multi-step, may require purification

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs in Furopyridine Derivatives

The compound belongs to a broader class of furopyridine derivatives. Key structural analogs include:

a) Methyl Furo[3,2-b]Pyridine-5-Carboxylate
  • Substituents : Lacks the trimethylsilyl group at position 2.
  • Key Differences : The absence of the bulky trimethylsilyl group likely increases solubility and reduces steric hindrance during reactions. This analog may serve as a precursor for synthesizing silylated derivatives like the target compound .
b) Methyl 3-Chloro-5-(Trifluoromethyl)Pyridine-2-Carboxylate
  • Substituents : Chlorine (position 3) and trifluoromethyl (position 5) groups.
  • Key Differences : The electron-withdrawing trifluoromethyl and chlorine groups enhance electrophilic reactivity compared to the electron-donating trimethylsilyl group. This compound (MW: 239.58 g/mol) is utilized in agrochemical and pharmaceutical research due to its stability and diverse reactivity .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Solubility & Stability
Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate Trimethylsilyl 249.34 Requires sonication for solubility; stable at -80°C
Methyl furo[3,2-b]pyridine-5-carboxylate Hydrogen Not reported Likely higher solubility in polar solvents
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl, CF₃ 239.58 High stability; soluble in organic solvents

Biological Activity

Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound features a furo[3,2-b]pyridine scaffold, which is known for its versatility in medicinal chemistry. The trimethylsilyl group enhances the compound's lipophilicity and may influence its biological activity by improving membrane permeability.

Biological Activity

1. Anticancer Properties:
Research indicates that compounds with a furo[3,2-b]pyridine structure exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of furo[3,2-b]pyridine can inhibit the growth of breast cancer and prostate cancer cells by inducing apoptosis and cell cycle arrest . this compound specifically has been implicated in inhibiting key kinases involved in cancer progression.

2. Kinase Inhibition:
The biological activity of this compound is largely attributed to its ability to selectively inhibit specific kinases. For example, it has been shown to inhibit ALK1/2 kinases with a notable selectivity profile compared to other compounds in its class . The inhibition of these kinases is crucial as they play significant roles in various signaling pathways related to cancer and inflammatory diseases.

3. Anti-inflammatory Effects:
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the phosphorylation of SMAD proteins involved in inflammatory signaling pathways . This suggests potential therapeutic applications in treating diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in breast and prostate cancer cells
Kinase InhibitionSelectively inhibits ALK1/2 kinases
Anti-inflammatoryInhibits SMAD phosphorylation, reducing inflammatory responses

Notable Research Findings

  • Case Study 1: A study on the effects of this compound on breast cancer cells revealed an IC50 value indicating potent inhibitory activity at low concentrations (16 nM), underscoring its potential as a therapeutic agent .
  • Case Study 2: In another investigation focusing on kinase selectivity, this compound was profiled against a panel of human protein kinases and showed a distinct preference for ALK1/2 over other kinases, which could minimize off-target effects commonly seen with other kinase inhibitors .

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